molecular formula C5H6N2O3S B12952126 6-Methoxypyrimidine-4-sulfinic acid

6-Methoxypyrimidine-4-sulfinic acid

Cat. No.: B12952126
M. Wt: 174.18 g/mol
InChI Key: VBEUCINJSIGXKJ-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-4-sulfinic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a methoxy group at the 6th position and a sulfinic acid group at the 4th position. Pyrimidine derivatives are widely recognized for their diverse biological activities and are integral components of nucleic acids, vitamins, and various pharmaceuticals .

Preparation Methods

The synthesis of 6-Methoxypyrimidine-4-sulfinic acid typically involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

6-Methoxypyrimidine-4-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrimidines .

Scientific Research Applications

6-Methoxypyrimidine-4-sulfinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxypyrimidine-4-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

6-Methoxypyrimidine-4-sulfinic acid can be compared with other pyrimidine derivatives such as:

    4-Amino-6-methoxypyrimidine: Similar in structure but with an amino group instead of a sulfinic acid group.

    4,6-Dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of a methoxy and sulfinic acid group.

    2,4-Diaminopyrimidine: Contains amino groups at positions 2 and 4.

The uniqueness of this compound lies in its combination of a methoxy group and a sulfinic acid group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-methoxypyrimidine-4-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-2-5(11(8)9)7-3-6-4/h2-3H,1H3,(H,8,9)

InChI Key

VBEUCINJSIGXKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=N1)S(=O)O

Origin of Product

United States

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